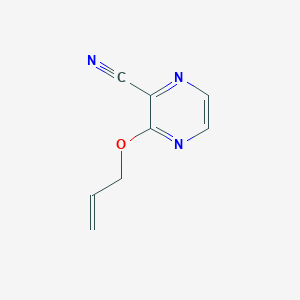

3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-prop-2-enoxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-2-5-12-8-7(6-9)10-3-4-11-8/h2-4H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYGWJACQNDDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=CN=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with prop-2-en-1-ol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of prop-2-en-1-ol attacks the carbon atom of the nitrile group in pyrazine-2-carbonitrile, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of pyrazine-2-methanol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazine-2-carboxylic acid derivatives.

Reduction: Pyrazine-2-methanol derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses. The exact mechanism of action can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prop-2-yn-1-yl Pyrazine-2-carboxylate

- Structure : Features a propargyloxy (prop-2-yn-1-yl) group instead of allyloxy.

- Reactivity: The propargyl group facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the allyloxy group in 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile is more suited for INOC reactions due to its conjugated double bond .

- Applications : Propargyl derivatives are often used in bioconjugation, while allyloxy derivatives excel in building fused heterocycles for pharmaceutical intermediates .

5-Isopropylpyrazine-2-carbonitrile

- Structure : Substituted with an isopropyl group instead of allyloxy.

- Synthesis : Prepared via Minisci radical alkylation, highlighting the versatility of pyrazine-2-carbonitrile in accepting diverse substituents .

- Lipophilicity : The isopropyl group increases log P (lipophilicity) compared to the allyloxy group, which may reduce aqueous solubility but enhance membrane permeability in drug candidates .

3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile

- Structure : Contains a thiophene sulfonyl group at position 3.

- Biological Activity : Demonstrates inhibitory activity against the P2Y12 receptor (IC50 = 15.5 µM), suggesting that electron-withdrawing groups like sulfonyl may enhance target binding compared to the electron-donating allyloxy group .

Physicochemical Properties

Biological Activity

3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrazine ring substituted with a prop-2-en-1-yloxy group and a carbonitrile functional group. This unique arrangement may influence its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, suggesting a mechanism that may involve interference with microbial metabolic pathways or cell wall synthesis .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells. The proposed mechanism involves the modulation of specific signaling pathways that regulate cell growth and survival .

Study 1: Antimicrobial Evaluation

In a recent study, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Mechanism

Another study evaluated the effect of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 20 µM, with flow cytometry analysis confirming an increase in early apoptosis markers. The study suggested that the compound disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrazine derivatives with propargyl alcohol under controlled conditions. Common solvents include dimethyl sulfoxide (DMSO) or methanol, often requiring heating to facilitate reaction completion .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Synthesis Method |

|---|---|---|---|

| This compound | Moderate (MIC: 10–25 µg/mL) | Significant (Induces apoptosis in MCF-7 cells) | Reaction with propargyl alcohol |

| 5-[(Prop-2-yne-1-yloxy)amino]pyrazine-2-carboxylic acid | High | Moderate | Reaction with pyrazine carboxylic acid |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Low | High | Microwave synthesis |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile?

To confirm structural integrity, use 1H/13C NMR to identify proton environments (e.g., pyrazine ring protons at δ 8.5–9.5 ppm and allyloxy protons as doublets at δ 4.5–5.5 ppm) and nitrile carbon signals near δ 115–120 ppm. IR spectroscopy detects the nitrile stretch (~2220 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion (e.g., [M+H]+). For unambiguous confirmation, X-ray crystallography using software like SHELXL refines bond lengths and angles .

Basic: What synthetic routes are commonly employed for preparing this compound?

A standard method involves nucleophilic substitution of 3-chloropyrazine-2-carbonitrile with allyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, Suzuki-Miyaura coupling may introduce aryl groups if required. Purification via column chromatography (ethyl acetate/petroleum ether) is typical .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological efficacy of derivatives of this compound?

Modify substituents on the pyrazine ring (e.g., replacing allyloxy with alkoxyamino groups) and assess kinase inhibition (e.g., CHK1 assays). Use X-ray crystallography to map binding interactions (e.g., hydrogen bonds with ATP-binding pockets) and guide design. Compare IC₅₀ values across derivatives to identify key pharmacophores .

Advanced: What experimental approaches can address discrepancies in solubility data across solvent systems?

Employ the shake-flask method with HPLC quantification under standardized conditions (25°C, pH 7.4). Test co-solvents (e.g., DMSO:PBS mixtures) and document temperature effects. Reference solubility data from structurally similar nitriles (e.g., <0.73 mg/mL in DMSO for LY2606368) .

Basic: What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (P261) and skin contact (P262). First aid for exposure includes rinsing eyes with water (15+ minutes) and seeking medical attention. Toxicity data are limited, so treat as hazardous .

Advanced: What mechanistic insights can be gained from studying the hydrolysis kinetics of the carbonitrile group?

Conduct pH-dependent hydrolysis studies (e.g., acidic/basic conditions) and monitor intermediates via LC-MS. Compare rates with analogs (e.g., pyridine-3-carbonitrile derivatives) to assess electronic effects. Hydrolysis may yield carboxylic acids or amides, impacting bioavailability .

Basic: How is the crystal structure of this compound determined and refined?

Grow single crystals via slow evaporation (e.g., ethyl acetate/petroleum ether). Collect diffraction data and solve structures using SHELX or WinGX for refinement. Anisotropic displacement parameters validate molecular geometry .

Advanced: How does the allyloxy substituent influence regioselectivity in electrophilic substitutions?

The electron-donating allyloxy group activates the pyrazine ring at specific positions (e.g., para to oxygen). Use DFT calculations to model charge distribution and predict sites for halogenation or nitration. Experimental validation via regioselective bromination is recommended .

Basic: What chromatographic methods are suitable for purification?

Use silica gel chromatography with ethyl acetate/petroleum ether (10–30% gradient). For higher purity, employ HPLC with a C18 column (acetonitrile/water mobile phase). Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Advanced: What in vitro assays evaluate its potential as a kinase inhibitor?

Perform ATP-competitive binding assays (e.g., fluorescence polarization) and cellular assays (e.g., checkpoint abrogation in p53-deficient cells). Validate using cancer cell lines (e.g., HCT116) and compare with known CHK1 inhibitors (e.g., LY2606368) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.